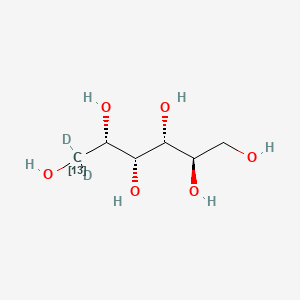
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA is a compound used in the development of antibody-drug conjugates. It consists of a degradable linker, Mal-PEG8-Phe-Lys-PAB, and a toxin molecule, Exatecan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA involves multiple steps, starting with the preparation of the degradable linker Mal-PEG8-Phe-Lys-PAB. This linker is then conjugated with the toxin molecule Exatecan through a series of chemical reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and polyethylene glycol, along with other reagents such as Tween-80 and saline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Mal-PEG8-Phe-Lys-PAB-Exatecan TFA undergoes various chemical reactions, including conjugation, degradation, and hydrolysis. The degradable linker Mal-PEG8-Phe-Lys-PAB is designed to break down under specific conditions, releasing the toxin molecule Exatecan .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide, polyethylene glycol, Tween-80, and saline. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the degradation of this compound is the toxin molecule Exatecan. This molecule is released in its active form, which can then exert its cytotoxic effects on target cells .
Wissenschaftliche Forschungsanwendungen
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA is widely used in scientific research, particularly in the development of antibody-drug conjugates for targeted cancer therapy. Its unique structure allows for the selective delivery of the toxin molecule Exatecan to cancer cells, minimizing damage to healthy cells. This compound is also used in studies related to drug delivery systems, pharmacokinetics, and pharmacodynamics .
Wirkmechanismus
The mechanism of action of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA involves the selective targeting of cancer cells through antibody-drug conjugates. The degradable linker Mal-PEG8-Phe-Lys-PAB allows for the controlled release of the toxin molecule Exatecan, which then inhibits topoisomerase I, leading to DNA damage and cell death. This targeted approach enhances the efficacy of the treatment while reducing side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Mal-PEG8-Phe-Lys-PAB-Exatecan
- Mal-PEG8-Phe-Lys-PAB-Exatecan TFA
Uniqueness: this compound stands out due to its unique combination of a degradable linker and a potent toxin molecule. This combination allows for precise targeting and controlled release, making it a valuable tool in the development of targeted cancer therapies. Compared to other similar compounds, this compound offers improved stability and efficacy .
Eigenschaften
Molekularformel |
C75H93F4N9O22 |
|---|---|
Molekulargewicht |
1548.6 g/mol |
IUPAC-Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H92FN9O20.C2HF3O2/c1-3-73(93)54-42-60-67-52(44-83(60)70(90)53(54)46-102-71(73)91)66-56(17-16-51-47(2)55(74)43-58(79-67)65(51)66)81-72(92)103-45-49-12-14-50(15-13-49)77-68(88)57(11-7-8-22-75)80-69(89)59(41-48-9-5-4-6-10-48)78-62(85)21-25-94-27-29-96-31-33-98-35-37-100-39-40-101-38-36-99-34-32-97-30-28-95-26-23-76-61(84)20-24-82-63(86)18-19-64(82)87;3-2(4,5)1(6)7/h4-6,9-10,12-15,18-19,42-43,56-57,59,93H,3,7-8,11,16-17,20-41,44-46,75H2,1-2H3,(H,76,84)(H,77,88)(H,78,85)(H,80,89)(H,81,92);(H,6,7)/t56-,57-,59-,73-;/m0./s1 |
InChI-Schlüssel |
NGXUGQYCKNICON-GXSKRMLUSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


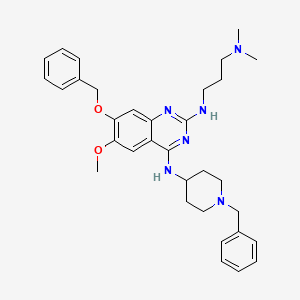

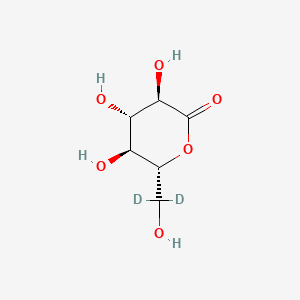

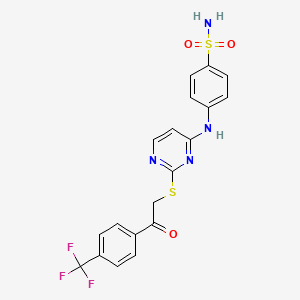
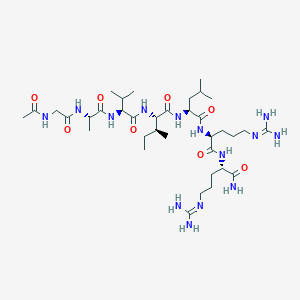

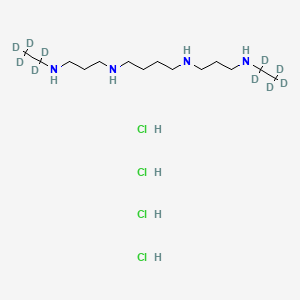
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
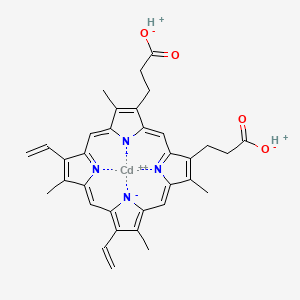
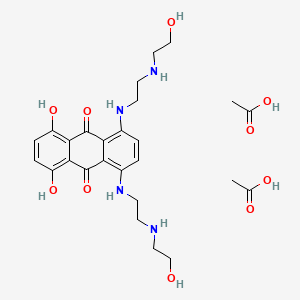
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
